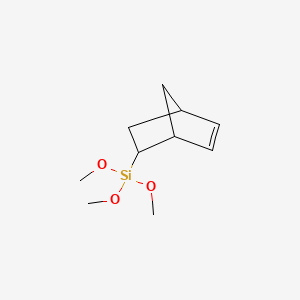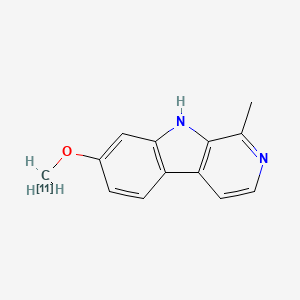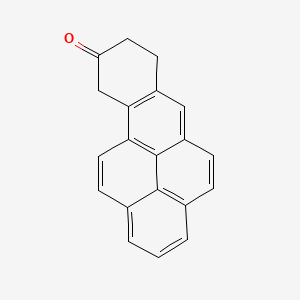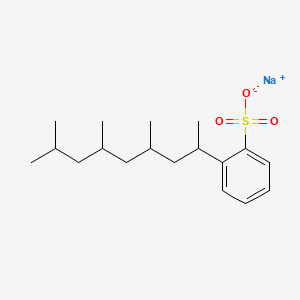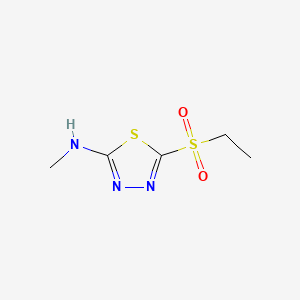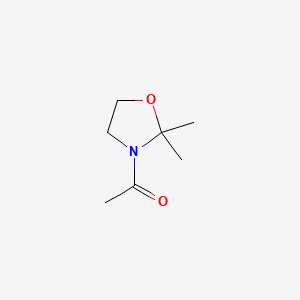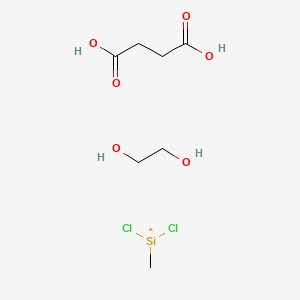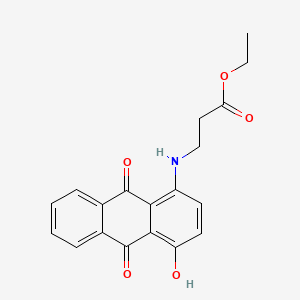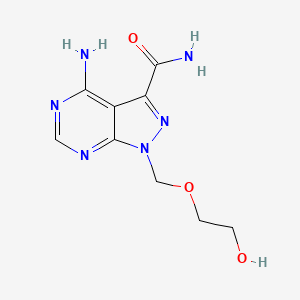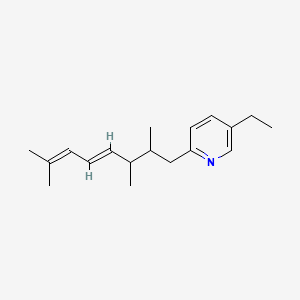
5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine is an organic compound with the molecular formula C18H27N It is a derivative of pyridine, featuring a complex branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-bromo-5-ethylpyridine with 2,3,7-trimethylocta-4,6-dienyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and automated systems are often employed to maintain consistency and reduce production costs.
化学反応の分析
Types of Reactions
5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Alkylated pyridine derivatives
科学的研究の応用
5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Ethylpyridine: A simpler derivative of pyridine with an ethyl group at the 2-position.
2,6-Diethylpyridine: Contains two ethyl groups at the 2- and 6-positions.
2,3,5-Trimethylpyridine: Features three methyl groups at the 2-, 3-, and 5-positions.
Uniqueness
5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine is unique due to its branched alkyl chain with multiple methyl groups and double bonds. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other pyridine derivatives may not fulfill.
特性
CAS番号 |
93776-93-3 |
|---|---|
分子式 |
C18H27N |
分子量 |
257.4 g/mol |
IUPAC名 |
5-ethyl-2-[(4E)-2,3,7-trimethylocta-4,6-dienyl]pyridine |
InChI |
InChI=1S/C18H27N/c1-6-17-10-11-18(19-13-17)12-16(5)15(4)9-7-8-14(2)3/h7-11,13,15-16H,6,12H2,1-5H3/b9-7+ |
InChIキー |
DJDVIJAODODGPC-VQHVLOKHSA-N |
異性体SMILES |
CCC1=CN=C(C=C1)CC(C)C(C)/C=C/C=C(C)C |
正規SMILES |
CCC1=CN=C(C=C1)CC(C)C(C)C=CC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


